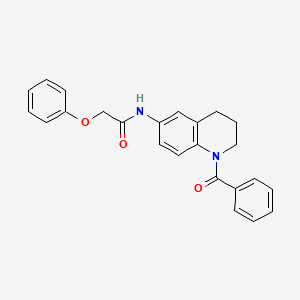![molecular formula C15H19N5O2 B2909655 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380042-65-7](/img/structure/B2909655.png)
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based compound that has a unique structure and properties.
作用機序
The mechanism of action of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine is not fully understood. However, studies have shown that it can interact with specific receptors in the brain and modulate their activity. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the activity of specific receptors in the brain, which can affect neurotransmitter release and neuronal activity. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
実験室実験の利点と制限
The advantages of using 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments include its unique structure and properties, which can provide insights into the mechanism of action of specific receptors and enzymes. Its potential applications in drug development and imaging studies also make it a valuable compound for scientific research.
The limitations of using this compound in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. Its potential toxicity and side effects also need to be carefully evaluated before using it in biological systems.
将来の方向性
There are several future directions for the study of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine. These include:
1. Further studies to understand the mechanism of action of this compound and its interaction with specific receptors and enzymes.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Evaluation of the potential toxicity and side effects of this compound in biological systems.
4. Investigation of its potential applications in drug development and imaging studies.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a valuable compound for studying the mechanism of action of specific receptors and enzymes. Further studies are needed to fully understand its potential applications in drug development and imaging studies.
合成法
The synthesis of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine involves several steps. The first step is the synthesis of 4-methoxypyrimidine-2-amine, which is then reacted with 4-piperidone to form 4-(4-piperidinyl)-2-aminopyrimidine. This intermediate is then reacted with 5-methyl-2-chloropyrimidine-4-ol to form the final product. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied as a potential probe for imaging studies in biological systems.
特性
IUPAC Name |
2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-9-17-15(18-10-11)22-12-4-7-20(8-5-12)14-16-6-3-13(19-14)21-2/h3,6,9-10,12H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFDXNNDMFZANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)
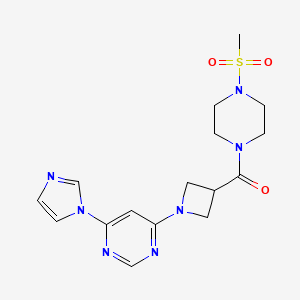

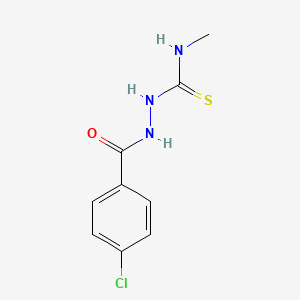
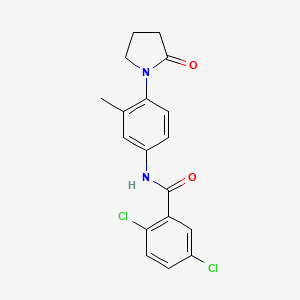
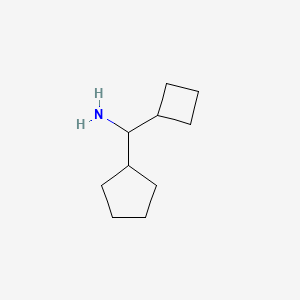

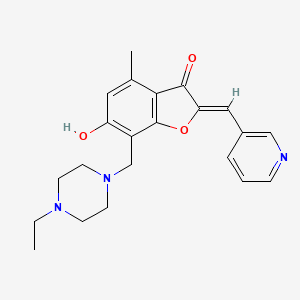

![2-[8-(3-fluorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2909589.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isopropylpiperidine-4-carboxamide](/img/structure/B2909592.png)
